Data Gap: No Public Biological Activity Data
A systematic search of PubMed, PubChem, ChEMBL, Google Patents, and the NLM Chemical Registry returned zero primary research publications, bioassay records, or patent examples containing quantitative biological activity data for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide. Its structural analog 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide likewise has no public bioactivity data beyond a vendor catalog entry . The closest published evidence resides at the chemotype level: in a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamides, the most active compound (7e) achieved 36.3% inhibition in the carrageenan-induced hind paw edema model at 100 mg/kg, compared with 32.4% for indomethacin at 10 mg/kg and 0.9% for aspirin at 100 mg/kg, while also eliminating gastric ulcerogenic effects .
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced hind paw edema, mouse) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest published analog 7e: 36.3% inhibition; indomethacin: 32.4%; aspirin: 0.9% |
| Quantified Difference | Cannot be calculated; structural relationship to compound 7e is remote (disubstituted 3,5-diphenyl core vs. monosubstituted 3-(4-fluorophenyl) core; different anilide terminus) |
| Conditions | Carrageenan-induced hind paw edema model, mouse, 100 mg/kg oral dose (compound 7e), 10 mg/kg indomethacin, 100 mg/kg aspirin |
Why This Matters
The complete absence of compound-specific bioactivity data prevents any quantitative differentiation from analogs, meaning the decision to procure this compound must currently be based on its distinct substitution pattern as a chemical probe rather than on demonstrated biological superiority.
- [1] Doğruer, D. S., Şahin, M. F., Küpeli, E., & Yeşilada, E. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry, 27(6), 727–738. View Source
